molecular formula C10H16F6N2O4S2 B1384039 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 1059624-23-5

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1384039
CAS No.: 1059624-23-5
M. Wt: 406.4 g/mol
InChI Key: RXYDHDCXRMFQBC-UHFFFAOYSA-N
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Description

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is an organic ionic liquid with the molecular formula C10H16F6N2O4S2. It is known for its high thermal stability, low volatility, and excellent ionic conductivity. These properties make it a valuable compound in various scientific and industrial applications, particularly in the field of electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of 3-methyl-1-allylpyrrolidine with trifluoromethanesulfonic anhydride in the presence of a base. The reaction typically occurs under inert gas conditions to prevent moisture interference, as the compound is hygroscopic .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide primarily undergoes substitution reactions due to the presence of the pyrrolidinium ring and the trifluoromethanesulfonyl groups. It can also participate in ionic exchange reactions, which are crucial for its applications in electrochemistry .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, and electrophiles such as alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield various substituted pyrrolidinium salts, which have different properties and applications .

Mechanism of Action

The mechanism by which 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which facilitate ionic conduction in electrochemical applications. The trifluoromethanesulfonyl groups enhance the compound’s stability and ionic conductivity by delocalizing the charge over a larger area .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is unique due to the presence of the allyl group, which can participate in additional chemical reactions, providing versatility in its applications. Its combination of high thermal stability, low volatility, and excellent ionic conductivity makes it particularly valuable in advanced electrochemical systems .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-prop-2-enylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3H,1,4-8H2,2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYDHDCXRMFQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059624-23-5
Record name 1-Allyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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